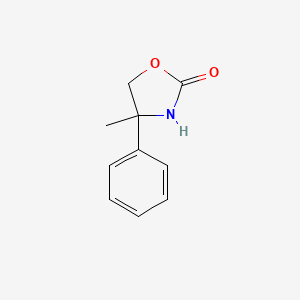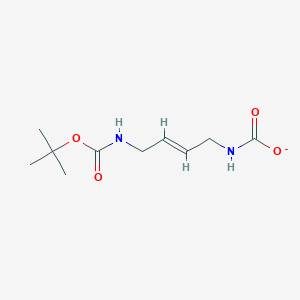
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a but-2-ene backbone with two carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl but-2-ene-1,4-diyldicarbamate typically involves the reaction of (E)-but-2-ene-1,4-diol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: (E)-but-2-ene-1,4-diol and tert-butyl isocyanate.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature to moderate heat.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reactants and products to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diamines.
Applications De Recherche Scientifique
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism by which (E)-tert-butyl but-2-ene-1,4-diyldicarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-but-2-ene-1,4-diol: A precursor in the synthesis of (E)-tert-butyl but-2-ene-1,4-diyldicarbamate.
tert-butyl carbamate: Shares the carbamate functional group but lacks the but-2-ene backbone.
But-2-ene: The simplest form of the but-2-ene structure without additional functional groups.
Uniqueness
This compound is unique due to its combination of a but-2-ene backbone with two carbamate groups and a tert-butyl substituent
Propriétés
Formule moléculaire |
C10H17N2O4- |
|---|---|
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
N-[(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enyl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-7-5-4-6-11-8(13)14/h4-5,11H,6-7H2,1-3H3,(H,12,15)(H,13,14)/p-1/b5-4+ |
Clé InChI |
JJQWYZHJTWEJCI-SNAWJCMRSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)NC/C=C/CNC(=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)NCC=CCNC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)

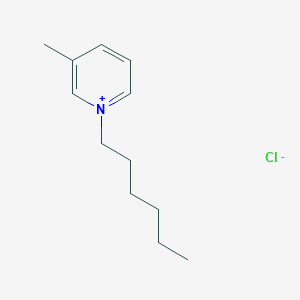
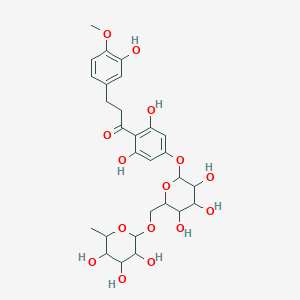
![10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110236.png)
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)
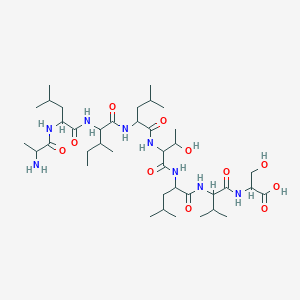
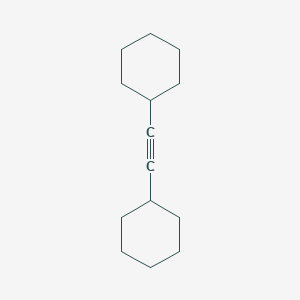
![(2-Methoxy-phenyl)-(5-methyl-[1,3,4]oxadiazol-2-yl)-methanone](/img/structure/B12110262.png)

![5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B12110267.png)

